[4-(2-Amino-ethyl)-phenyl]-acetic acid
Overview
Description
“[4-(2-Amino-ethyl)-phenyl]-acetic acid” is a compound that contains a phenyl functional group and a carboxylic acid functional group . It is a white solid with a strong honey-like odor . Endogenously, it is a catabolite of phenylalanine .
Synthesis Analysis
The synthesis of similar compounds often involves the reaction of an amine with an acid chloride . Ammonia, monosubstituted amines, and disubstituted amines all undergo the reaction . The reaction of amides with LiAlH4 yields an amine . To find the starting material for synthesis, look for a CH2 position next to the nitrogen atom and replace that CH2 by C=O .Molecular Structure Analysis
The molecular structure of “[4-(2-Amino-ethyl)-phenyl]-acetic acid” is similar to that of benzocaine, which has a molecular formula of C9H11NO2 and a molecular weight of 165.1891 . The structure contains a phenyl functional group and a carboxylic acid functional group .Chemical Reactions Analysis
Amides, like the one in “[4-(2-Amino-ethyl)-phenyl]-acetic acid”, are the least reactive of the common acid derivatives and undergo relatively few nucleophilic acyl substitution reactions . They can undergo hydrolysis to yield carboxylic acids plus ammonia or an amine upon heating in either aqueous acid or aqueous base . The conditions required for amide hydrolysis are more extreme than those required for the hydrolysis of acid chlorides or esters, but the mechanisms are similar .Physical And Chemical Properties Analysis
The physical and chemical properties of “[4-(2-Amino-ethyl)-phenyl]-acetic acid” are similar to those of benzocaine, which is a white solid with a honey-like odor . The molecular weight of benzocaine is 165.1891 g/mol .Scientific Research Applications
Synthesis and Material Science Applications :
- A study by Zhang (2005) discusses the synthesis of 4-phenyl-2-butanone, an important medium in medicine synthesis, using ethanol and acetic acid.
- Sapnakumari et al. (2014) focus on synthesizing and characterizing Ethyl 2-amino-4-(4-fluorophenyl)-6-phenylcyclohexa-1,3-diene-1-carboxylate, indicating its potential in material sciences.
- Jadhav et al. (2017) demonstrate a greener, solvent-free synthesis of 4-arylidene-2-phenyl-5(4H) oxazolones, showcasing an environmentally friendly approach in chemical synthesis.
Pharmaceutical and Biomedical Research :
- In the field of pharmacology, Mangani et al. (2004) discuss the use of phenyl acetic acid, a metabolite of 2-phenyl ethylamine, in neuromodulation and its potential implications in disorders like depression and schizophrenia.
- A study by Kowsari et al. (2019) highlights the synthesis of derivatives of phenylglycine, exploring their electrochemical properties and potential applications in supercapacitors.
- Karthikeyan et al. (2016) investigate the binding characteristics of thiosemicarbazone derivatives to human serum albumin, contributing to understanding the pharmacokinetic mechanisms of these compounds.
Chemical Analysis and Characterization :
- The work of Gracin & Rasmuson (2002) on the solubility of phenylacetic acid and related compounds in various solvents provides valuable information for chemical analysis and process optimization in industrial applications.
Safety And Hazards
properties
IUPAC Name |
2-[4-(2-aminoethyl)phenyl]acetic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO2/c11-6-5-8-1-3-9(4-2-8)7-10(12)13/h1-4H,5-7,11H2,(H,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YNRWSYQPUZZUGC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CCN)CC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40568235 | |
Record name | [4-(2-Aminoethyl)phenyl]acetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40568235 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
179.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
[4-(2-Amino-ethyl)-phenyl]-acetic acid | |
CAS RN |
99075-24-8 | |
Record name | [4-(2-Aminoethyl)phenyl]acetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40568235 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 99075-24-8 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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